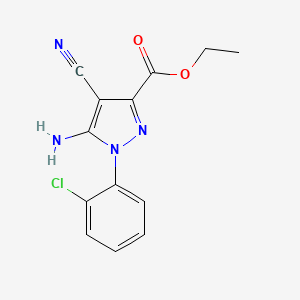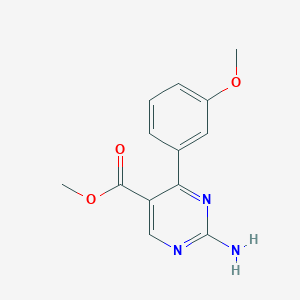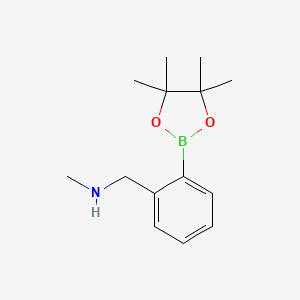![molecular formula C13H16N2 B1421337 N-[(2-methyl-1H-indol-3-yl)methyl]cyclopropanamine hydrochloride CAS No. 920465-12-9](/img/structure/B1421337.png)
N-[(2-methyl-1H-indol-3-yl)methyl]cyclopropanamine hydrochloride
Overview
Description
“N-[(2-methyl-1H-indol-3-yl)methyl]cyclopropanamine hydrochloride” is a chemical compound with the molecular formula C13H17ClN2 . It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known to have diverse pharmacological properties and are involved in the regulation and modulation of multiple processes within the central nervous system .
Synthesis Analysis
The synthesis of indole derivatives, including “N-[(2-methyl-1H-indol-3-yl)methyl]cyclopropanamine hydrochloride”, often involves the reaction of indole with other organic compounds. For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis
The molecular structure of “N-[(2-methyl-1H-indol-3-yl)methyl]cyclopropanamine hydrochloride” consists of an indole ring attached to a cyclopropanamine group via a methylene bridge . The indole ring contains a benzene ring fused to a pyrrole ring, which contributes to the aromaticity and stability of the molecule.Chemical Reactions Analysis
Indole derivatives, including “N-[(2-methyl-1H-indol-3-yl)methyl]cyclopropanamine hydrochloride”, can undergo various chemical reactions. For instance, they can inhibit tubulin polymerization, which is a crucial process in cell division . This property makes them potential agents for the development of new anticancer drugs.Scientific Research Applications
DNA Packaging and Gene Expression Regulation
N-[(2-methyl-1H-indol-3-yl)methyl]cyclopropanamine hydrochloride is explored for its role in DNA packaging and gene expression regulation. It is associated with the inhibition of Lysine-specific demethylase 1 (LSD1), an enzyme crucial for the methylation and demethylation of histones. Inhibition of LSD1 can lead to increased methylation of histone 3, potentially influencing gene expression and offering therapeutic avenues for conditions like schizophrenia and Alzheimer’s disease (Blass, 2016).
Corrosion Inhibition
This compound has been studied for its potential as a corrosion inhibitor in mild steel, especially in acidic environments. Its efficiency increases with the ring size of the amino group, indicating its significant role in surface protection and industrial applications (Verma et al., 2016).
Local Anesthetic Applications
Research into ortho-(Cyclopentenyl)- and ortho-(Cyclopentyl)-aniline derivatives, which are structurally related to N-[(2-methyl-1H-indol-3-yl)methyl]cyclopropanamine hydrochloride, has shown potential for local anesthetic and analgesic applications. These compounds have shown promising results in providing localized pain relief (Gataullin et al., 2001).
Neurokinin-1 Receptor Antagonism
Studies have explored its efficacy as a neurokinin-1 receptor antagonist, indicating its potential in treating conditions like depression and emesis. Its water solubility and oral activity make it a candidate for both intravenous and oral clinical administration (Harrison et al., 2001).
Potential Cannabinoid Receptor Activity
There's research investigating its potential activity in relation to cannabinoid receptors. This could have implications for the development of new therapeutic compounds targeting these receptors (Westphal et al., 2015).
Synthetic Applications
The compound has been explored for its use in various synthetic applications, including as a starting material for the preparation of different indole derivatives. These derivatives have potential applications in pharmaceuticals and materials science (Slaett et al., 2005).
Antimicrobial Activities
Indole derivatives, including N-[(2-methyl-1H-indol-3-yl)methyl]cyclopropanamine hydrochloride, have been studied for their antimicrobial properties. This includes investigation into their effectiveness against various microbial strains, suggesting potential applications in infection control and treatment (Anekal & Biradar, 2012).
Mechanism of Action
Future Directions
The future directions for research on “N-[(2-methyl-1H-indol-3-yl)methyl]cyclopropanamine hydrochloride” and similar compounds could involve further exploration of their potential as anticancer drugs . Additionally, their effects on other biological processes and potential uses in other therapeutic areas could also be explored.
properties
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9-12(8-14-10-6-7-10)11-4-2-3-5-13(11)15-9/h2-5,10,14-15H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMWOXZZLFHYAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CNC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methyl-1H-indol-3-yl)methyl]cyclopropanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



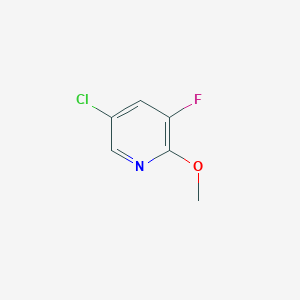

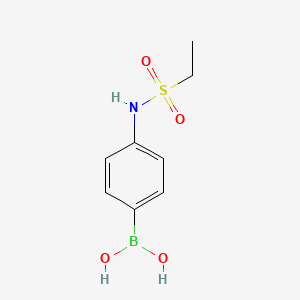

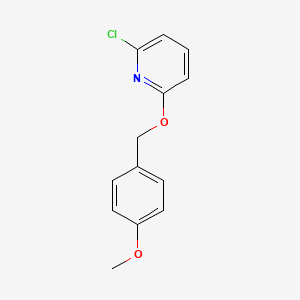
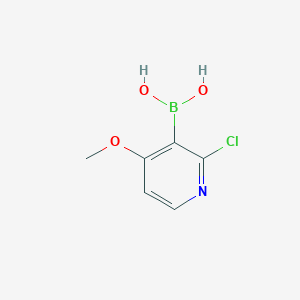
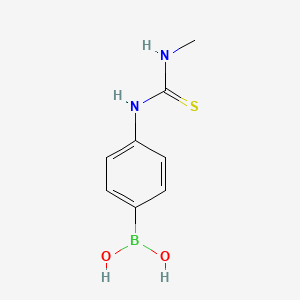
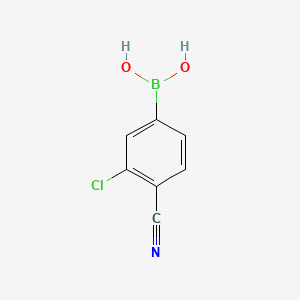
![Dimethyl [3,3'-bipyridine]-6,6'-dicarboxylate](/img/structure/B1421270.png)
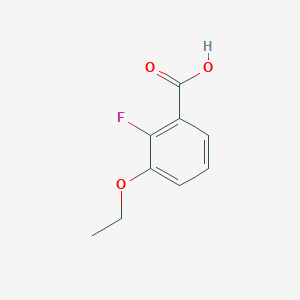
![6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1421272.png)
